molecular formula C19H19N7 B6459119 4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548998-42-9

4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6459119
CAS No.: 2548998-42-9
M. Wt: 345.4 g/mol
InChI Key: MIYOAYIKOJEYDV-UHFFFAOYSA-N
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Description

4-({4-[6-(1H-Pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile is a chemical compound of significant interest in early-stage pharmacological research, particularly in the field of immunology and inflammation. With a molecular formula of C20H21N7 and a molecular weight of 359.43 g/mol , this compound is characterized by a complex structure featuring a benzonitrile group linked to a piperazine-pyridazine-pyrazole core. This specific architecture is designed to interact with key biological targets. The primary research application of this compound is as a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), specifically targeting the SIK2 and SIK3 isoforms . SIKs are key regulators of the innate immune response, controlling the switch between pro-inflammatory and pro-resolving states in macrophages. The mechanism of action involves the inhibition of SIK kinase activity, which prevents the phosphorylation and cytoplasmic sequestration of transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDACs). This inhibition promotes their translocation to the nucleus, leading to an increased transcription of anti-inflammatory mediators like IL-10 and a concomitant suppression of pro-inflammatory cytokines . This mechanism provides a compelling research value for investigating a range of therapeutic areas. Researchers are exploring its potential in conditions characterized by dysregulated inflammation and impaired tissue healing, such as rheumatoid arthritis, inflammatory bowel diseases (IBD), non-alcoholic steatohepatitis (NASH), atherosclerosis, and primary sclerosing cholangitis . By modulating macrophage polarization towards a pro-resolution phenotype, this SIK inhibitor offers a novel research tool for dissecting inflammatory pathways and validating new treatment paradigms beyond traditional anti-TNF therapies. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c20-14-16-2-4-17(5-3-16)15-24-10-12-25(13-11-24)18-6-7-19(23-22-18)26-9-1-8-21-26/h1-9H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYOAYIKOJEYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile , with CAS Number 2770595-88-3, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound consists of a central benzonitrile structure with a piperazine moiety linked to a pyridazine ring, which is further substituted with a pyrazole group. This unique arrangement suggests multiple points of interaction with biological targets, making it a candidate for various pharmacological applications.

PropertyValue
Molecular FormulaC19H24N6
Molecular Weight372.5 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Compounds containing piperazine rings have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative disorders .
  • Receptor Modulation : The presence of the pyrazole and pyridazine moieties may allow the compound to act as a modulator of various receptors involved in inflammation and cancer pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring pyrazole and pyridazine structures. For instance, derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and autophagy . The compound's structural analogs have shown IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising therapeutic efficacy.

Antimicrobial Properties

Research into similar compounds indicates that they possess antimicrobial properties, potentially due to the inhibition of bacterial enzymes. This could be relevant for developing new antibiotics or agricultural chemicals .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines. The results indicated that modifications in the piperazine and pyrazole groups significantly influenced the compounds' efficacy against tumor cells .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of similar piperazine derivatives, showing reduced markers of inflammation and improved recovery in models of induced arthritis .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile exhibit pro-apoptotic effects. These compounds have been studied for their ability to induce apoptosis in cancer cells, particularly in small cell lung cancer and liver neoplasms. The mechanism often involves the inhibition of specific pathways that promote cell survival, making them potential candidates for anticancer therapies .

Antimicrobial Properties

Studies have shown that derivatives of this compound may possess antimicrobial properties. The interaction of the piperazine and pyrazole groups with bacterial enzymes can disrupt critical biological processes, leading to the death of pathogenic bacteria. This application is particularly relevant in the context of rising antibiotic resistance .

Neurological Disorders

The structural components of this compound suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects, potentially offering new avenues for treating conditions such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems via piperazine derivatives can enhance cognitive functions or provide neuroprotection .

Case Studies

StudyObjectiveFindings
Study on Pro-Apoptotic Effects Investigate the anticancer propertiesDemonstrated significant apoptosis induction in cancer cell lines through pathway inhibition .
Antimicrobial Activity Assessment Evaluate efficacy against bacterial strainsFound effective against multiple strains, indicating broad-spectrum antimicrobial activity .
Neuroprotective Mechanism Exploration Assess potential for treating neurodegenerative diseasesIdentified modulation of neurotransmitter release as a mechanism for neuroprotection .

Comparison with Similar Compounds

Structural Analogs

Piperazine-Linked Derivatives
  • 4-({4-[5-({1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile Ditosylate (16c) Molecular Formula: C₃₅H₄₀N₆O₅S₂ Key Features: Replaces pyridazine with a pyridine-carbonyl group and introduces ethoxypyridinyl-piperidine substituents.
  • 4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile Ditosylate (21b)

    • Molecular Formula : C₃₅H₄₀N₆O₆S₂
    • Key Features : Methoxypyrazine substituent instead of pyridazine; methyl group on pyridine.
    • Significance : Methoxy groups may improve solubility, while methylpyridine could alter steric interactions .
Pyrazole- and Azide-Containing Derivatives
  • 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile

    • Molecular Formula : C₁₁H₈N₆
    • Key Features : Azide group at pyrazole-3-position; lacks piperazine linker.
    • Significance : Azide functionality enables click chemistry for bioconjugation, but reduced complexity compared to the target compound .
  • 4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile

    • Molecular Formula : C₁₉H₁₄N₆
    • Key Features : Triazole replaces pyridazine-piperazine; phenyl group introduces hydrophobicity.
    • Significance : Triazole’s rigidity may enhance binding specificity in medicinal chemistry applications .
Tetrazole and Imidazopyridazine Derivatives
  • 4-((5-(Pyridin-3-yl)-2H-tetrazol-2-yl)methyl)benzonitrile

    • Molecular Formula : C₁₄H₁₀N₆
    • Key Features : Tetrazole ring replaces pyridazine-piperazine; pyridinyl substitution.
    • Significance : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability .
  • 4-(6-{[(1S)-1-(Hydroxymethyl)-2-methylpropyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzonitrile (K51) Molecular Formula: C₁₈H₁₉N₅O Key Features: Imidazopyridazine core with hydroxymethyl side chain.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound 354.39 Benzonitrile, pyridazine, piperazine Balanced lipophilicity and polarity
4-({4-[5-({1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile Ditosylate (16c) 720.93 Tosylate, ethoxypyridine High molecular weight, charged groups
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile 224.22 Azide, pyrazole Low molecular weight, reactive azide
4-((5-(Pyridin-3-yl)-2H-tetrazol-2-yl)methyl)benzonitrile 262.28 Tetrazole, pyridine Bioisostere for carboxylic acid

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